1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
Description
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 345991-81-3) is a pyrrolidine derivative substituted with a tetrahydropyran (oxan-4-yl) group at the 1-position and a carboxylic acid moiety at the 2-position. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical research applications.
Pyrrolidine derivatives are widely studied for their conformational rigidity and bioactivity, particularly in drug discovery. The oxan-4-yl group introduces a six-membered oxygen-containing ring, which may influence lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to other substituents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(oxan-4-yl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8;/h8-9H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXKKDJGUNQMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the oxane moiety . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine or oxane rings .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol. Its structure consists of a pyrrolidine ring and an oxan-4-yl moiety, which contributes to its biological activity. The presence of functional groups allows for various chemical interactions, making it a versatile candidate for drug development.
Medicinal Chemistry Applications
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride serves as a scaffold for the synthesis of novel biologically active compounds. Its unique structure enables modifications that can enhance biological activity. Research has indicated that derivatives of this compound can exhibit significant antimicrobial and anticancer properties.
Table 1: Overview of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells |
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. For example, studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall integrity or inhibition of essential enzymatic pathways.
Table 2: Antimicrobial Efficacy Data
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | Moderate to High |
| Hydrazone derivatives | Multidrug-resistant pathogens | Enhanced Activity |
Anticancer Potential
The anticancer properties of this compound have been explored extensively. Studies indicate that it can induce apoptosis in various cancer cell lines, including lung cancer (A549). The structural modifications to the compound significantly influence its potency against cancer cells.
Table 3: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(Oxan-4-yl)pyrrolidine derivative | A549 (lung cancer) | 45 | Apoptosis induction |
| Hydrazone derivative | A549 (lung cancer) | 30 | Cell cycle arrest |
Case Studies
Several case studies have documented the effectiveness of pyrrolidine derivatives in clinical settings:
- Antimicrobial Efficacy Study : A clinical trial assessed the effectiveness of a pyrrolidine-based compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated patients compared to controls.
- Anticancer Trials : In vitro studies demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, allowing it to interact with enantioselective proteins and enzymes . The oxane moiety may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Detailed Analysis of Structural and Functional Differences
Pyrrolidine Core vs. Propanoic Acid Backbone
While the target compound and Enalapril Maleate both feature a pyrrolidine-2-carboxylic acid core, Enalapril’s substitution with a propanoyl-phenylpropyl group enables angiotensin-converting enzyme (ACE) inhibition, a property absent in the oxan-4-yl-substituted target compound .
Heterocyclic Modifications
The oxan-4-yl group in the target compound introduces an oxygen atom into the substituent, enhancing polarity compared to the piperidine ring in 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride (). Piperidine’s six-membered nitrogen-containing ring may increase basicity, whereas the oxan-4-yl group could improve water solubility due to its ether oxygen .
Biological Activity
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which features a pyrrolidine ring and an oxan-4-yl moiety. This structure is conducive to various biological interactions, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against multidrug-resistant Staphylococcus aureus strains, suggesting that modifications in the pyrrolidine structure can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | Moderate to High |
| 5-nitrothiophene derivative | S. aureus (linezolid-resistant) | Promising Selective Activity |
| Hydrazone derivatives | Multidrug-resistant pathogens | Enhanced Antimicrobial Activity |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, compounds with similar structural motifs have shown activity against lung cancer cell lines (A549). The mechanism appears to involve the induction of apoptosis in cancer cells, where structural modifications significantly influence potency .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(Oxan-4-yl)pyrrolidine derivative | A549 (lung cancer) | 45 | Apoptosis induction |
| Hydrazone derivative | A549 (lung cancer) | 30 | Cell cycle arrest |
| Phenyl-substituted variant | HCT116 (colon cancer) | 25 | Caspase activation |
The biological activity of this compound likely involves interaction with specific molecular targets. For antimicrobial effects, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In terms of anticancer activity, the compound might modulate signaling pathways related to cell survival and proliferation .
Case Studies
Several case studies have documented the effectiveness of pyrrolidine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a pyrrolidine-based compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated patients compared to controls .
- Anticancer Trials : In vitro studies demonstrated that certain pyrrolidine derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy .
Q & A
Q. Basic
- NMR : H/C NMR identifies proton environments and confirms the oxane-pyrrolidine linkage.
- HPLC : Chiral columns validate enantiopurity .
Advanced - X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationships .
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers in solution phase .
How can researchers optimize analytical methods for quantifying this compound in complex matrices?
Q. Basic
- Reverse-Phase HPLC : Use C18 columns with acidic mobile phases (0.1% TFA) to enhance peak symmetry .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] ions.
Advanced
Apply Design of Experiments (DoE) to optimize parameters (e.g., column temperature, gradient slope). For example, a central composite design efficiently identifies optimal LC-MS conditions while minimizing runs .
What are the ethical considerations in handling this compound, given its potential hazards?
Q. Basic
- Safety Protocols : Use fume hoods, gloves, and goggles. Refer to SDS sheets for disposal guidelines (e.g., neutralization before waste disposal) .
Advanced
Implement green chemistry principles : Replace hazardous solvents (e.g., THF) with cyclopentyl methyl ether (CPME) in synthesis .
How can computational tools enhance the design of derivatives with improved pharmacological profiles?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Predict binding modes to target proteins (e.g., kinases, GPCRs).
- QSAR Models : Correlate structural features (e.g., oxane ring size) with activity data from analogs like 4-fluoropyrrolidine derivatives .
What emerging methodologies could revolutionize the synthesis of this compound?
Q. Advanced
- Automated High-Throughput Synthesis : Combine AI-driven reaction prediction with robotic platforms for rapid optimization .
- Electrochemical Methods : Enable redox-neutral coupling steps, reducing reliance on toxic catalysts .
How does this compound’s stereochemistry impact its interaction with biological targets?
Basic
The oxane ring’s chair conformation and pyrrolidine’s puckering influence binding. For example, (2S,4R) configurations in related compounds show higher affinity for amine receptors .
Advanced
Use cryo-EM to visualize compound-target complexes at near-atomic resolution, guiding rational design .
What cross-disciplinary applications exist beyond medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
